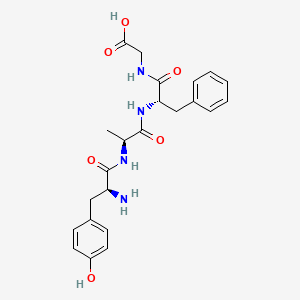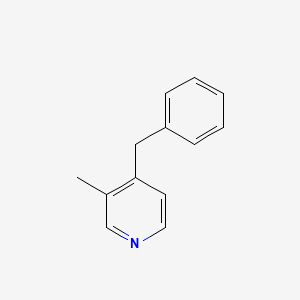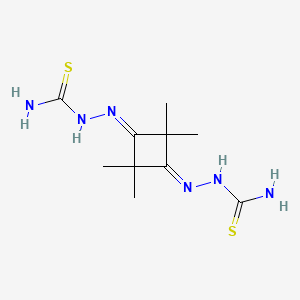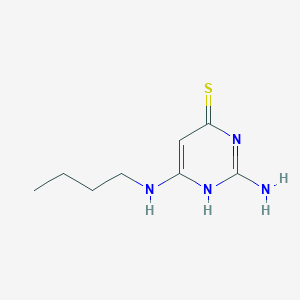![molecular formula C22H17N2NaO5S B13799162 2-Anthracenesulfonic acid, 1-amino-4-[(2,4-dimethylphenyl)amino]-9,10-dihydro-9,10-dioxo-, monosodium salt CAS No. 61109-39-5](/img/structure/B13799162.png)
2-Anthracenesulfonic acid, 1-amino-4-[(2,4-dimethylphenyl)amino]-9,10-dihydro-9,10-dioxo-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Anthracenesulfonic acid, 1-amino-4-[(2,4-dimethylphenyl)amino]-9,10-dihydro-9,10-dioxo-, monosodium salt is a complex organic compound with significant applications in various scientific fields. It is known for its role as a potent and selective antagonist for the UTP-activated P2Y4 receptor . This compound is characterized by its unique structure, which includes an anthracenesulfonic acid core with amino and dimethylphenylamino substituents.
Preparation Methods
The synthesis of 2-Anthracenesulfonic acid, 1-amino-4-[(2,4-dimethylphenyl)amino]-9,10-dihydro-9,10-dioxo-, monosodium salt involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of quinones, while reduction can yield hydroquinones .
Scientific Research Applications
2-Anthracenesulfonic acid, 1-amino-4-[(2,4-dimethylphenyl)amino]-9,10-dihydro-9,10-dioxo-, monosodium salt has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying various chemical reactions and mechanisms. In biology, it serves as a tool for investigating cellular processes and signaling pathways, particularly those involving the P2Y4 receptor . In medicine, this compound is explored for its potential therapeutic applications, including its role as an antagonist in various receptor-mediated processes. Additionally, it has industrial applications in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of this compound involves its interaction with the P2Y4 receptor. As an antagonist, it binds to the receptor and inhibits its activation by UTP (uridine triphosphate). This inhibition affects various downstream signaling pathways, leading to altered cellular responses. The molecular targets and pathways involved in this process are crucial for understanding the compound’s effects and potential therapeutic applications .
Comparison with Similar Compounds
Compared to other similar compounds, 2-Anthracenesulfonic acid, 1-amino-4-[(2,4-dimethylphenyl)amino]-9,10-dihydro-9,10-dioxo-, monosodium salt stands out due to its high selectivity and potency as a P2Y4 receptor antagonist. Similar compounds include other anthracenesulfonic acid derivatives with different substituents, such as 1-amino-4-[(4-methylphenyl)amino]-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid . These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and biological activities .
Properties
CAS No. |
61109-39-5 |
|---|---|
Molecular Formula |
C22H17N2NaO5S |
Molecular Weight |
444.4 g/mol |
IUPAC Name |
sodium;1-amino-4-(2,4-dimethylanilino)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C22H18N2O5S.Na/c1-11-7-8-15(12(2)9-11)24-16-10-17(30(27,28)29)20(23)19-18(16)21(25)13-5-3-4-6-14(13)22(19)26;/h3-10,24H,23H2,1-2H3,(H,27,28,29);/q;+1/p-1 |
InChI Key |
SKVZAVBUTKYIAK-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-1-[(3,4-Dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol](/img/structure/B13799089.png)
![6,8-Dimethyl-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B13799096.png)
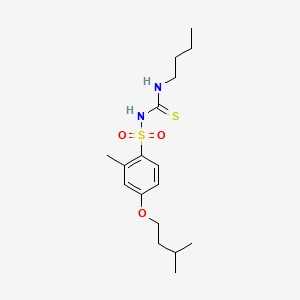
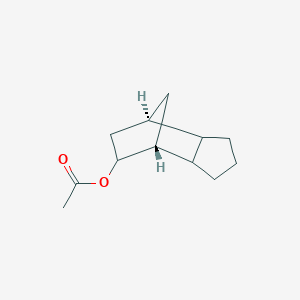
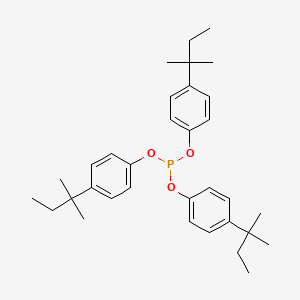
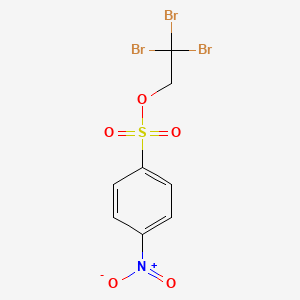
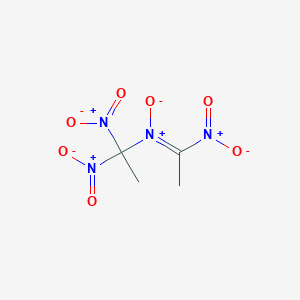
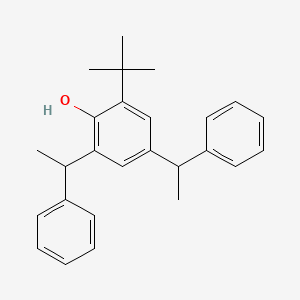
![Phenol, 2-[(2-amino-1-naphthalenyl)azo]-4-(1,1,3,3-tetramethylbutyl)-](/img/structure/B13799138.png)
